Ethoxyacetic acid

Description

This compound is a carboxylic acid.

This compound has been reported in Montipora with data available.

Structure

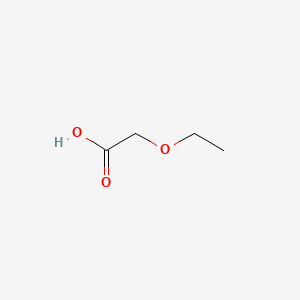

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGQDNOIGFBYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Record name | ETHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031294 | |

| Record name | Ethoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxyacetic acid is a liquid. (NTP, 1992), Liquid; [CAMEO] | |

| Record name | ETHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

403 to 405 °F at 760 mmHg (NTP, 1992) | |

| Record name | ETHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

208 °F (NTP, 1992) | |

| Record name | ETHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | ETHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1021 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | ETHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

627-03-2 | |

| Record name | ETHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHOXYACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/467VW095BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethoxyacetic acid CAS number and material safety data sheet

CAS Number: 627-03-2

This technical guide provides an in-depth overview of Ethoxyacetic Acid (EAA), a compound of significant interest in toxicology and developmental biology. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, safety information, and its role in experimental research.

Material Safety and Physical Properties

This compound is a combustible, corrosive liquid that requires careful handling in a laboratory setting.[1][2] It is incompatible with strong oxidizing agents.[1] Personal protective equipment, including faceshields, goggles, and gloves, should be worn when handling this chemical.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 627-03-2 | [1][2][3][4] |

| Molecular Formula | C4H8O3 | [1][3][5] |

| Molecular Weight | 104.10 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Boiling Point | 97-100 °C at 11 mmHg | [1] |

| Density | 1.102 g/mL at 25 °C | [1] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [2][6] |

| Solubility | Soluble in water | [6] |

| pKa | 3.65 at 18 °C | [1] |

Synthesis of this compound

A common and established method for the synthesis of this compound involves the reaction of sodium ethoxide with chloroacetic acid.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described in Organic Syntheses.

Materials:

-

Absolute ethyl alcohol

-

Metallic sodium

-

Chloroacetic acid

-

Concentrated hydrochloric acid

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser, place 1250 mL of absolute ethyl alcohol. Add 69 g (3 gram atoms) of metallic sodium through the condenser at a rate that maintains a gentle reflux.

-

Reaction with Chloroacetic Acid: Once all the sodium has dissolved, slowly add a solution of 142 g (1.5 moles) of chloroacetic acid in 180 mL of absolute alcohol in 20-mL portions. The addition should be rapid enough to keep the solution boiling.

-

Heating and Alcohol Removal: After the complete addition of chloroacetic acid, heat the mixture gently for ten minutes. Remove the excess alcohol by distillation from a steam bath.

-

Acidification and Extraction: Cool the aqueous solution and add 140 mL of concentrated hydrochloric acid. Filter the precipitated sodium chloride with suction and wash it with two 50-mL portions of ether. Saturate the filtrate with anhydrous sodium sulfate and extract with the ether used for washing, plus an additional 100 mL of ether. Separate the ether layer and extract the aqueous layer four more times with 100-mL portions of fresh ether.

-

Purification: Remove the ether by distillation from a steam bath. Distill the residue under reduced pressure. The fraction boiling at 109–111 °C at 17–18 mmHg is collected as this compound.

Applications in Research

This compound is primarily known as a metabolite of the industrial solvent ethylene glycol monoethyl ether (EGEE) and its acetate ester (EGEEA).[7] It is a key biomarker for monitoring exposure to these compounds.[8] EAA is also utilized in toxicological studies to assess developmental toxicity.[8]

Role in Developmental Toxicity

This compound has been identified as a developmental toxicant. Studies using in vitro models such as the Embryonic Stem Cell Test (EST) have demonstrated its ability to inhibit the differentiation of embryonic stem cells into cardiomyocytes at non-cytotoxic concentrations.

A study comparing a series of glycol ether alkoxy acid metabolites found mthis compound to be the most potent in the EST, followed by this compound, butoxyacetic acid, and phenoxyacetic acid. This potency ranking aligns with available in vivo data.

Mechanism of Action in Developmental Toxicity

While the precise signaling pathways affected by this compound are still under investigation, research on its close structural analog, mthis compound (MAA), provides significant insights. MAA is known to be a teratogen that can cause a range of birth defects.[1] Studies suggest that MAA exerts its teratogenic effects by inhibiting histone deacetylases (HDACs).[1] This inhibition leads to an enhancement of retinoic acid (RA) signaling, which in turn impairs axial elongation morphogenesis.[1] Given the structural similarity, it is plausible that this compound may share a similar mechanism of action.

References

- 1. Mthis compound inhibits histone deacetylase and impairs axial elongation morphogenesis of mouse gastruloids in a retinoic acid signaling-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Embryotoxicity estimation of commonly used compounds with embryonic stem cell test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pico.polito.it [pico.polito.it]

- 4. Evaluating the zebrafish embryo toxicity test for pesticide hazard screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developmental toxicity of 2,4-dichlorophenoxyacetic acid in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

Ethoxyacetic Acid: A Comprehensive Technical Guide on its Role as a Key Metabolite of Ethylene Glycol Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyacetic acid (EAA) is a primary and toxicologically significant metabolite of ethylene glycol ethers, such as 2-ethoxyethanol (EE) and 2-ethoxyethyl acetate (EEA). These industrial solvents, though effective, pose considerable health risks, primarily due to their biotransformation to EAA. This metabolite is directly implicated in the reproductive and developmental toxicities observed in numerous animal studies. This technical guide provides an in-depth analysis of the formation of this compound, its toxicological profile, and the analytical methodologies for its detection and quantification. It aims to serve as a comprehensive resource for professionals in research, toxicology, and drug development by detailing experimental protocols, presenting quantitative data in a structured format, and visualizing key pathways and workflows.

Introduction

Ethylene glycol ethers are a class of solvents widely utilized in various industrial and commercial applications, including paints, inks, and cleaning agents.[1] However, their use has been increasingly scrutinized due to their adverse health effects, which are primarily mediated by their metabolites.[2] 2-Ethoxyethanol and its acetate ester, 2-ethoxyethyl acetate, are rapidly metabolized in the body to this compound.[3] It is this acidic metabolite that is largely responsible for the observed testicular toxicity, teratogenicity, and other reproductive and developmental adverse outcomes.[4][5] Understanding the metabolic activation, toxic mechanisms, and analytical detection of EAA is therefore critical for risk assessment and the development of safer alternatives.

Metabolism of Ethylene Glycol Ethers to this compound

The biotransformation of 2-ethoxyethanol to this compound is a two-step enzymatic process primarily occurring in the liver. 2-Ethoxyethyl acetate is first rapidly hydrolyzed to 2-ethoxyethanol.[3] Subsequently, 2-ethoxyethanol is oxidized by alcohol dehydrogenase to an intermediate, 2-ethoxyacetaldehyde. This aldehyde is then further oxidized by aldehyde dehydrogenase to the final toxic metabolite, this compound.[2]

Quantitative Data on Metabolism and Toxicity

The following tables summarize key quantitative data from various studies on the metabolism and toxicity of 2-ethoxyethanol and this compound.

Table 1: Metabolism of 2-Ethoxyethanol to this compound in Male Rats

| Parameter | Value | Reference |

| Administered Dose | 230 mg/kg (oral) | [6] |

| % of Dose Excreted as EAA and N-ethoxyacetyl glycine in Urine (96h) | 73-76% | [6] |

| Biological Half-life (ethoxy-labeled) | 9.9 ± 1.5 hr | [6] |

| Biological Half-life (ethanol-labeled) | 12.5 ± 1.9 hr | [6] |

Table 2: Comparative Testicular Toxicity of Alkoxyacetic Acids in Rats

| Compound | Dose (equimolar to 500 mg/kg 2-methoxyethanol) | Testicular Effect | Reference |

| Mthis compound (MAA) | Equimolar | Significant decrease in testicular weight; Spermatocyte damage | [7] |

| This compound (EAA) | Equimolar | Spermatocyte damage at the highest dose | [7] |

| n-Butoxyacetic Acid (BAA) | Equimolar | No discernible effect on the testis | [7] |

Table 3: Developmental Toxicity of 2-Ethoxyethanol Acetate (EEA) via Inhalation

| Species | Exposure Concentration (ppm) | Maternal Toxicity | Developmental Toxicity | Reference |

| Rat | 100-300 | Reduced weight gain, altered hematology | Reduced fetal body weight, skeletal variations | [7] |

| Rabbit | 100-300 | Decreased weight gain, altered hematology | Increased resorptions, fetal malformations | [7] |

| Rat & Rabbit | 50 | No evidence of maternal or developmental toxicity | No evidence of maternal or developmental toxicity | [7] |

Experimental Protocols

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a composite of methodologies described in the literature for the analysis of alkoxyacetic acids in biological samples.[3][7][8][9]

1. Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of urine, add an internal standard (e.g., a deuterated analog of EAA).

-

Acidify the sample to a pH of 1.05-1.45 with hydrochloric acid.[8]

-

Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by deionized water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the this compound with an appropriate organic solvent (e.g., methylene chloride:isopropanol, 2:1 v/v).[8]

2. Derivatization

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol).

-

Add a derivatizing agent such as diazomethane (for methylation) or pentafluorobenzyl bromide (PFBBr) to convert the carboxylic acid group of EAA into a more volatile ester.[7]

-

Heat the mixture as required by the chosen derivatization agent (e.g., 90°C for 3 hours for PFBBr).[10]

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: HP-1 capillary column (or similar non-polar column).[11]

-

Injection: Splitless injection of 1-2 µL of the derivatized sample.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the EAA derivative and the internal standard.

4. Quantification

-

Generate a calibration curve using standard solutions of derivatized EAA of known concentrations.

-

Calculate the concentration of EAA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Molecular Mechanisms of Toxicity: Signaling Pathways

The testicular toxicity of this compound, and its more studied analog mthis compound (MAA), is primarily due to the induction of apoptosis in spermatocytes.[12] While the complete signaling cascade is still under investigation, several key events have been identified. Evidence suggests that EAA/MAA may disrupt intracellular calcium homeostasis and inhibit histone deacetylases, leading to histone hyperacetylation.[13] These events can trigger the intrinsic pathway of apoptosis. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately resulting in apoptotic cell death of spermatocytes.[14][15]

Conclusion

This compound is the key toxic metabolite responsible for the adverse reproductive and developmental effects of ethylene glycol ethers like 2-ethoxyethanol. Its formation via metabolic activation is a critical step in the toxic cascade. The primary mechanism of its testicular toxicity involves the induction of spermatocyte apoptosis through a pathway that likely involves disruption of calcium signaling, histone hyperacetylation, and the activation of the intrinsic apoptotic cascade. The analytical methods for EAA detection, particularly GC-MS, are well-established and essential for biomonitoring and risk assessment. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to understand and mitigate the risks associated with exposure to ethylene glycol ethers. Further research is warranted to fully elucidate the intricate signaling pathways and to develop robust in vitro models that can predict human reproductive and developmental toxicity, thereby reducing reliance on animal testing.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. ecetoc.org [ecetoc.org]

- 3. Gas chromatography analysis of urinary alkoxyacetic acids as biomarkers of exposure to aliphatic alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro culture systems as an alternative for female reproductive toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspase activation throughout the first wave of spermatogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPARα-dependent cholesterol/testosterone disruption in Leydig cells mediates 2,4-dichlorophenoxyacetic acid-induced testicular toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Improved method to measure urinary alkoxyacetic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Procedure for the quantification of the biomarker (2-methoxyethoxy)acetic acid in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Mthis compound (MAA)-induced spermatocyte apoptosis in human and rat testes: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mthis compound-induced spermatocyte death is associated with histone hyperacetylation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mthis compound suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Environmental Fate and Biodegradation of Ethoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyacetic acid (EAA) is a metabolite of the industrial solvent 2-ethoxyethanol and is of environmental interest due to its potential for release into soil and water systems. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradation pathways of this compound. Drawing from available literature, this document outlines the key microbial players, metabolic routes, and enzymatic processes involved in its degradation. Experimental protocols for studying its biodegradation are detailed, and quantitative data are summarized to provide a basis for environmental risk assessment and the development of bioremediation strategies.

Introduction

This compound (C₄H₈O₃), a water-soluble organic compound, primarily enters the environment as a metabolic byproduct of 2-ethoxyethanol, a solvent used in various industrial applications.[1] Its presence in ecosystems necessitates a thorough understanding of its persistence, mobility, and ultimate fate. This guide synthesizes the available scientific information on the environmental behavior of this compound, with a particular focus on its susceptibility to microbial degradation.

Environmental Fate

The environmental fate of a chemical is governed by its physical and chemical properties and its interactions with environmental compartments.

Physicochemical Properties and Environmental Mobility:

This compound's high water solubility suggests it is likely to be mobile in soil and aquatic environments, with a low potential for adsorption to soil particles and sediments.[2] Its vapor pressure is low, indicating that volatilization from water or soil surfaces is not a significant dissipation pathway.

Persistence and Abiotic Degradation:

While specific data on the abiotic degradation of this compound is limited, its parent compound, 2-ethoxyethanol, is known to be rapidly degraded in the atmosphere by photochemical reactions.[3] The ether linkage in this compound can be cleaved under strongly acidic conditions, though such conditions are not typical in most natural environments.[4][5]

Biodegradation Pathways

The primary mechanism for the removal of this compound from the environment is through microbial biodegradation. Several studies on related alkoxyacetic acids and glycol ethers provide strong evidence for the key steps involved in its breakdown.

Aerobic Biodegradation:

The aerobic biodegradation of this compound is believed to proceed through a central pathway involving the cleavage of the ether bond. The proposed pathway is primarily based on studies of 2-butoxyethanol degradation by Pseudomonas species.[6][7]

The key steps are:

-

Initial Oxidation (of the parent compound): 2-Ethoxyethanol is oxidized to this compound. This step is well-established, and this compound is a known metabolite.[8]

-

Ether Bond Cleavage: The central step in the degradation of this compound is the enzymatic cleavage of the ether linkage. This is hypothesized to yield two key intermediates: glyoxylic acid and ethanol.

-

Metabolism of Intermediates:

-

Glyoxylic Acid: Glyoxylate is a common metabolic intermediate that can enter central metabolic pathways, such as the glyoxylate shunt and the tricarboxylic acid (TCA) cycle, in microorganisms like Pseudomonas.[8][9][10][11]

-

Ethanol: Ethanol is a readily biodegradable alcohol that can be oxidized to acetaldehyde and then to acetyl-CoA, which also enters the TCA cycle.

-

The following diagram illustrates the proposed aerobic biodegradation pathway of 2-ethoxyethanol, with this compound as a key intermediate.

Key Microorganisms:

Research has identified several bacterial genera capable of degrading glycol ethers and related compounds, with Pseudomonas being a key player.

-

Pseudomonas sp. : Strains of Pseudomonas have been shown to degrade ethylene glycol monoethyl ether and 2-butoxyethanol, producing the corresponding alkoxyacetic acids as intermediates.[6][7][8] These bacteria possess the metabolic machinery, including the glyoxylate shunt, to further metabolize the breakdown products.[8][9][10][11]

-

Xanthobacter autotrophicus : This bacterium has been found to act synergistically with Pseudomonas sp. in the degradation of glycol ethers, leading to enhanced degradation rates.[8]

-

Gordonia terrae : This gram-positive bacterium has also been identified as capable of degrading 2-butoxyethanol.[6][7]

Anaerobic Biodegradation:

Information on the anaerobic biodegradation of this compound is scarce. However, the parent compound, 2-ethoxyethanol, is known to be biodegradable under anaerobic conditions.[3] It is plausible that this compound can also be degraded anaerobically, likely through pathways involving fermentation and methanogenesis, although the specific intermediates and microorganisms are yet to be identified.

Quantitative Biodegradation Data

Quantitative data on the biodegradation of this compound is limited. The following table summarizes available information on the biodegradation of related compounds, which can serve as a proxy for estimating the environmental persistence of this compound.

| Compound | Test System | Half-life / Degradation Rate | Reference |

| 2-Ethoxyethanol | Water | Weeks to half a year for complete degradation | [3] |

| 2-Butoxyethanol | Various bacterial strains | Maximum growth rates of 0.204 h⁻¹ to 0.645 h⁻¹ | [6][7] |

Experimental Protocols

Standardized protocols are essential for assessing the biodegradability of chemicals. The following outlines a general experimental workflow for studying the biodegradation of this compound in a laboratory setting.

Experimental Workflow for Aerobic Biodegradation Study:

Key Methodologies:

-

Enrichment and Isolation of Degrading Microorganisms:

-

Medium: A minimal salt medium with this compound as the sole carbon source.

-

Inoculum: Soil, water, or activated sludge samples from a potentially contaminated site.

-

Procedure: Serial dilutions and plating on agar plates containing the minimal medium to isolate individual colonies.

-

-

Biodegradation Assays:

-

Batch Cultures: Inoculate a liquid minimal medium containing a known concentration of this compound with the isolated microbial strain or a mixed culture.

-

Incubation: Incubate under controlled aerobic conditions (e.g., shaking incubator at 25-30°C).

-

Monitoring: Periodically withdraw samples to measure the concentration of this compound and potential metabolites.

-

-

Analytical Methods:

-

Quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are suitable methods.[12]

-

Identification of Metabolites: GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to identify and quantify intermediates.[8]

-

Conclusion

The available evidence strongly suggests that this compound is biodegradable in the environment. The primary degradation pathway likely involves the enzymatic cleavage of the ether bond by microorganisms, particularly Pseudomonas species, to form glyoxylic acid and ethanol, which are then readily assimilated into central metabolic pathways. While the complete enzymatic and genetic details of this pathway are still under investigation, the overall picture points to a relatively low environmental persistence for this compound. Further research focusing on the specific enzymes involved in ether cleavage and the biodegradation kinetics of this compound in various environmental matrices will provide a more complete understanding of its environmental fate and help refine risk assessments and bioremediation strategies.

References

- 1. Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 627-03-2,this compound | lookchem [lookchem.com]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. geol.lsu.edu [geol.lsu.edu]

- 5. This compound | C4H8O3 | CID 12301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Systems-wide dissection of organic acid assimilation in <i>Pseudomonas aeruginosa</i> reveals a novel path to undergrou… [ouci.dntb.gov.ua]

- 7. research.unipd.it [research.unipd.it]

- 8. The 2-methylcitrate cycle and the glyoxylate shunt in Pseudomonas aeruginosa are linked through enzymatic redundancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. The metabolism of glyoxylate by cell-free extracts of Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 2-methylcitrate cycle and the glyoxylate shunt in Pseudomonas aeruginosa are linked through enzymatic redundancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Ethoxyacetic Acid: A Technical Guide on its Origin, Metabolism, and Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyacetic acid (EAA) is a carboxylic acid that has garnered significant attention in the fields of toxicology and occupational health. It is primarily known as the major metabolite of the industrial solvent 2-ethoxyethanol (EE) and its acetate, 2-ethoxyethyl acetate (EGEE-Ac).[1] Consequently, the presence and concentration of EAA in biological matrices, particularly urine, serve as a reliable biomarker for assessing exposure to these widely used glycol ethers.[2] This technical guide provides an in-depth overview of the current scientific understanding of the natural occurrence, metabolic pathways, and endogenous levels of this compound, along with detailed methodologies for its detection.

Natural Occurrence and Environmental Sources

While the Human Metabolome Database (HMDB) and FooDB indicate that this compound has been detected, though not quantified, in some natural sources such as herbs, spices, and cow's milk, the primary precursor, 2-ethoxyethanol, is not known to occur naturally in the environment.[3][4][5][6] The consensus in the scientific literature is that the presence of EAA in humans is overwhelmingly the result of exposure to exogenous sources of 2-ethoxyethanol and its derivatives. These compounds are prevalent in a variety of commercial and industrial products, including:

Therefore, any baseline levels of EAA detected in the general population are likely attributable to low-level environmental exposure to these products rather than to endogenous production or significant dietary intake.

Metabolism of 2-Ethoxyethanol to this compound

The metabolic conversion of 2-ethoxyethanol to this compound is a critical pathway in the toxicology of the parent compound. This biotransformation occurs primarily in the liver. The process involves a two-step oxidation reaction. First, 2-ethoxyethanol is oxidized to ethoxyacetaldehyde. Subsequently, ethoxyacetaldehyde is further oxidized to form this compound.[1][10] In some species, such as rats, this compound can be further metabolized through conjugation with glycine to form N-ethoxyacetylglycine.[3] However, this conjugation has not been observed to be a significant pathway in humans.[11]

The following diagram illustrates the metabolic pathway from 2-ethoxyethanol to this compound.

Caption: Metabolic conversion of 2-Ethoxyethanol to this compound.

Endogenous and Background Levels of this compound

There is a lack of established reference ranges for endogenous or background levels of this compound in the general, non-occupationally exposed population. Most quantitative data comes from studies on individuals with known or suspected exposure to 2-ethoxyethanol. For context, background levels of a related compound, mthis compound, in unexposed control subjects have been reported to be in the range of 0.0-0.3 mg/g creatinine.[12] The table below summarizes urinary this compound concentrations from various studies.

| Population Studied | Sample Matrix | Mean Concentration (mg/g creatinine) | Concentration Range (mg/g creatinine) | Reference |

| Shipyard Painters Using EE-Containing Paints (n=27) | Urine | 25.0 | Not Reported | [13] |

| Shipyard Painters Not Using EE-Containing Paints (n=5) | Urine | 6.6 | Not Reported | [13] |

| Unexposed Shipyard Workers (n=20) | Urine | Not Detected | Not Applicable | [13] |

| Silk-Screening Employees (n=30) | Urine | Not Reported | 1.1 - 27.0 | [14] |

Analytical Methodology for this compound in Urine

The quantification of this compound in urine is typically performed using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).[2][15][16] GC-MS offers higher sensitivity and specificity.[2][15] The general workflow involves sample preparation, derivatization, and instrumental analysis.

Experimental Protocol

The following protocol is a synthesis of methodologies reported in the literature.[2][13][17][18]

1. Sample Preparation and Extraction:

- To a 1 mL aliquot of urine in a glass tube, add an internal standard (e.g., another alkoxyacetic acid not expected in the sample).

- Acidify the urine sample to a pH of approximately 1.0-1.5 by adding concentrated hydrochloric acid (HCl).[17]

- Add 2 mL of an extraction solvent mixture, typically 2:1 (v/v) methylene chloride and isopropanol.[17]

- Vortex the mixture for 10 minutes to ensure thorough extraction of the analytes into the organic phase.[17]

- Centrifuge the sample to separate the aqueous and organic layers.

- Carefully transfer the organic (lower) layer to a clean tube.

2. Derivatization:

- To make the polar this compound sufficiently volatile for GC analysis, it must be derivatized. Common methods include:

- Methylation: Add diazomethane in diethyl ether to the extract until a persistent yellow color is observed. Allow the reaction to proceed for at least 30 minutes.[2][16] Subsequently, add silicic acid to quench the excess diazomethane.[2]

- Pentafluorobenzylation: In this alternative method, the sample is shaken with potassium carbonate, tetrabutylammonium hydrogen sulfate, and pentafluorobenzyl bromide in methylene chloride. The mixture is then heated to facilitate the reaction.[13]

3. Instrumental Analysis (GC-MS):

- Concentrate the derivatized extract under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable solvent (e.g., hexane).

- Inject a small volume (e.g., 1-4 µL) of the final solution into the GC-MS system.

- Gas Chromatography Conditions (Typical):

- Column: A non-polar capillary column, such as a DB-1 (100% dimethylpolysiloxane).[15]

- Carrier Gas: Helium.

- Temperature Program: An initial oven temperature of around 50-70°C, held for a few minutes, followed by a temperature ramp up to 200-250°C.[6]

- Mass Spectrometry Conditions (Typical):

- Ionization Mode: Electron Ionization (EI).

- Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring for characteristic ions of the derivatized EAA.[2]

4. Quantification:

- Prepare a calibration curve by spiking blank urine samples with known concentrations of this compound and processing them in the same manner as the unknown samples.

- Quantify the amount of EAA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The following diagram illustrates the general analytical workflow for urinary this compound.

Caption: General workflow for the analysis of this compound in urine.

Conclusion

This compound is a significant biomarker for exposure to the industrial solvent 2-ethoxyethanol. The available scientific evidence strongly indicates that its presence in humans is almost exclusively due to the metabolism of this exogenously sourced compound. While there are reports of its detection in some food items, these findings are not quantified and the contribution to the overall body burden of EAA is likely minimal compared to environmental and occupational exposures. There is currently no evidence to support a significant endogenous synthesis pathway for this compound in humans. The analytical methods for its detection in urine are well-established, providing a reliable means for monitoring human exposure to 2-ethoxyethanol. Future research would be beneficial to establish definitive baseline levels of this compound in the general population to better distinguish between background environmental exposure and specific occupational or higher-level exposures.

References

- 1. Determination of urinary alkoxyacetic acids by a rapid and simple method for biological monitoring of workers exposed to glycol ethers and their acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Metabolism and excretion of 2-ethoxyethanol in the adult male rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0031212) [hmdb.ca]

- 5. Showing Compound this compound (FDB003235) - FooDB [foodb.ca]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 8. 2-Ethoxyethanol | 110-80-5 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Comparative urinary excretion of this compound in man and rat after single low doses of ethylene glycol monoethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary mthis compound as an indicator of occupational exposure to ethylene glycol dimethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Applications of biological monitoring in occupational health practice: practical application of urinary 2-ethoxyacetic acid to assess exposure to 2-ethoxyethyl acetate in large format silk-screening operations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Gas chromatography analysis of urinary alkoxyacetic acids as biomarkers of exposure to aliphatic alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improved method to measure urinary alkoxyacetic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Pathways of Ethoxyacetic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways involved in the metabolism of ethoxyacetic acid, a significant metabolite of the industrial solvent 2-ethoxyethanol. The document details the enzymatic processes, presents quantitative data for key metabolic events, outlines experimental protocols for analysis, and visualizes the involved pathways and workflows.

Introduction

This compound (EAA) is the primary biological metabolite of 2-ethoxyethanol (2-EE), a widely used solvent in various industrial applications. The biotransformation of 2-EE to EAA is a critical step in its detoxification and excretion. However, EAA itself is implicated in the testicular and hematological toxicity associated with 2-EE exposure.[1][2] Understanding the metabolic fate of EAA is therefore crucial for toxicological risk assessment and the development of potential therapeutic interventions. This guide synthesizes the current knowledge on the enzymes, kinetics, and analytical methodologies related to EAA metabolism.

Core Metabolic Pathways

The metabolism of 2-ethoxyethanol to this compound and its subsequent conjugates primarily occurs in the liver through a two-step oxidation process, followed by conjugation for excretion.[2][3][4]

Phase I Metabolism: Oxidation of 2-Ethoxyethanol

The initial phase of 2-ethoxyethanol metabolism involves its oxidation to an intermediate aldehyde, ethoxyacetaldehyde, which is then rapidly oxidized to this compound.

-

Step 1: Oxidation to Ethoxyacetaldehyde: This reaction is catalyzed by alcohol dehydrogenases (ADHs) , a family of cytosolic enzymes.[5][6][7] Multiple ADH isoforms can participate in this step. The reaction involves the transfer of a hydride ion from the alcohol to the cofactor nicotinamide adenine dinucleotide (NAD+), forming NADH.

-

Step 2: Oxidation to this compound: The highly reactive ethoxyacetaldehyde is further oxidized to the more stable this compound. This conversion is primarily carried out by aldehyde dehydrogenases (ALDHs) , with the mitochondrial isoform ALDH2 being a key enzyme due to its high affinity for aldehydes.[4][7][8][9] This reaction also utilizes NAD+ as a cofactor.

Phase II Metabolism: Conjugation of this compound

To facilitate its elimination from the body, this compound can undergo Phase II conjugation, primarily with the amino acid glycine.

-

Activation of this compound: Before conjugation, this compound must be activated to a high-energy thioester, ethoxyacetyl-CoA . This reaction is catalyzed by an acyl-CoA synthetase and requires ATP and coenzyme A (CoA).

-

Glycine Conjugation: Ethoxyacetyl-CoA is then conjugated with glycine to form N-ethoxyacetylglycine . This reaction is catalyzed by glycine N-acyltransferase (GLYAT) , a mitochondrial enzyme.[10][11][12] The resulting conjugate is more water-soluble and readily excreted in the urine.[1][2][3]

Minor Metabolic Pathways

A smaller fraction of the ethoxy group of 2-ethoxyethanol or this compound can be cleaved, leading to the formation of CO2, which is then exhaled.[1][2][3]

Signaling Pathways and Toxicological Mechanisms

The toxicity of this compound is linked to its effects on cellular energy metabolism.

Inhibition of Mitochondrial Respiration

This compound has been shown to be an inhibitor of mitochondrial function. Specifically, it targets the electron transport chain, leading to a reduction in ATP production.[13]

-

Inhibition of State 3 Respiration: EAA inhibits the ADP-stimulated respiration (State 3), indicating an effect on oxidative phosphorylation.[13]

-

Inhibition of Cytochrome c Oxidase: EAA has been demonstrated to inhibit the activity of cytochrome c oxidase (Complex IV) of the electron transport chain.[13]

This impairment of mitochondrial energy production is a plausible mechanism for the observed testicular toxicity, as spermatogenesis is a highly energy-dependent process.

Potential for Acetic Acid-Related Signaling

While direct evidence for this compound's role in specific signaling pathways is limited, the effects of its structural analog, acetic acid, may provide insights. In yeast, acetic acid can induce apoptosis through the cell wall integrity (CWI) signaling pathway .[14] It is conceivable that the acetic acid moiety of EAA could trigger similar stress-related signaling cascades in mammalian cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and analysis of this compound.

Table 1: Toxicokinetic Parameters of this compound

| Parameter | Species | Value | Reference |

| Half-life of urinary excretion | Human | 23.6 ± 1.8 hours | [15] |

| Time to maximal excretion after exposure | Human | 3-4 hours post-exposure | [15] |

| Recovery in urine (% of absorbed 2-EE dose) | Human | 22.2 ± 0.9% within 42 hours | [15] |

Table 2: Analytical Detection Limits for this compound in Urine

| Analytical Method | Derivatization | Detection Limit | Reference |

| GC-MS (SIM) | Methyl ester (diazomethane) | 2-4 ng/mL | [2][16] |

| GC-FID | Methyl ester (diazomethane) | ~20-40 ng/mL | [16] |

| GC | - | 0.07 mg/L | [17][18] |

| GC/MS | - | 0.183 µg/mL | [19] |

| GC-MSD | Ethyl ester | ~0.1 µg/mL | [20] |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in biological samples, primarily urine.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Urine

This protocol is adapted from methodologies described for the analysis of alkoxyacetic acids.[2][16][17][18][19][20]

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Acidification: Acidify a 1 mL urine sample to pH < 2 with concentrated HCl.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.

-

Sample Loading: Load the acidified urine sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.

-

Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

-

Elution: Elute the this compound from the cartridge with 3 mL of methanol or acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

5.1.2. Derivatization: Methylation with Diazomethane

-

Caution: Diazomethane is highly toxic and explosive. This procedure should be performed in a well-ventilated fume hood by experienced personnel.

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 100 µL of methanol).

-

Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Allow the reaction to proceed for 10-15 minutes at room temperature.

-

Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.

5.1.3. GC-MS Analysis

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final hold: 5 minutes at 250°C.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the this compound methyl ester. A full scan mode can be used for qualitative confirmation.

-

Monitored Ions: Based on the mass spectrum of this compound methyl ester, characteristic ions would be selected (e.g., m/z corresponding to the molecular ion and major fragments).

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is based on a general reverse-phase HPLC method.[1][21]

-

Sample Preparation: Urine samples can often be diluted with the mobile phase and filtered through a 0.45 µm filter before injection. For more complex matrices, the SPE protocol described in 5.1.1 can be used.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution and an organic solvent. For example, a mixture of water with 0.1% phosphoric acid (or formic acid for MS compatibility) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS) for higher specificity and sensitivity.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Metabolic pathway of 2-ethoxyethanol to N-ethoxyacetylglycine.

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Inhibition of mitochondrial Complex IV by this compound.

Caption: Potential signaling pathway for acetic acid-induced apoptosis.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ALDH2 - Wikipedia [en.wikipedia.org]

- 9. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mthis compound and this compound inhibit mitochondrial function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: a metabolite of ethylene glycol monoethyl ether acetate in man - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Gas chromatographic determination of methoxyacetic and this compound in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. stacks.cdc.gov [stacks.cdc.gov]

- 21. Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis and Characterization of Novel Ethoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel ethoxyacetic acid derivatives. This class of compounds is gaining interest in medicinal chemistry due to its structural versatility and potential for biological activity. This document details synthetic methodologies, presents characterization data in a structured format, and outlines experimental protocols for the evaluation of these promising molecules.

Introduction to this compound Derivatives

This compound is a carboxylic acid featuring an ethyl ether moiety. Its derivatives are compounds in which the core this compound structure has been modified, typically at the carboxylic acid group, to create esters, amides, and other functionalized molecules. While structurally related to the extensively studied phenoxyacetic acid derivatives, this compound derivatives offer a distinct physicochemical profile that may confer advantages in terms of solubility, metabolic stability, and target engagement.

Recent research has explored the potential of this compound derivatives in various therapeutic areas, including as anti-inflammatory and analgesic agents. Furthermore, specific derivatives, such as [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), have been widely utilized as flexible and hydrophilic linkers in the development of complex drug conjugates and radiopharmaceuticals, highlighting the adaptability of this chemical scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the preparation of the parent this compound, followed by functionalization of the carboxylic acid group.

General Synthesis of this compound

A common and established method for the synthesis of this compound is the Williamson ether synthesis, reacting sodium ethoxide with chloroacetic acid.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve sodium metal in absolute ethanol under an inert atmosphere.

-

Reaction with Chloroacetic Acid: Slowly add a solution of chloroacetic acid in absolute ethanol to the sodium ethoxide solution.

-

Heating: Gently heat the reaction mixture for a short period to ensure the completion of the reaction.

-

Work-up: Remove the excess ethanol by distillation. The resulting sodium ethoxyacetate is then treated with a strong acid, such as hydrochloric acid, to yield this compound.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

Synthesis of Novel this compound Amides and Esters

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives. Standard coupling reactions can be employed to form amides and esters.

Experimental Protocol: General Synthesis of this compound Amides

-

Activation of Carboxylic Acid: In an appropriate solvent (e.g., dichloromethane, DMF), dissolve this compound and a coupling agent (e.g., HATU, HOBt/EDC).

-

Addition of Amine: Add the desired primary or secondary amine to the reaction mixture, followed by a non-nucleophilic base (e.g., DIPEA, triethylamine).

-

Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The crude product is then purified by column chromatography.

Experimental Protocol: General Synthesis of this compound Esters (Fischer Esterification) [1]

-

Reaction Setup: In a round-bottom flask, combine this compound with an excess of the desired alcohol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heating: Heat the reaction mixture to reflux to drive the equilibrium towards the ester product.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized, and the ester is extracted. The crude ester is then purified by distillation or column chromatography.

A workflow for the general synthesis of this compound and its simple derivatives is presented below.

Caption: General synthesis workflow for this compound and its amide/ester derivatives.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the structure of the synthesized derivatives. The characteristic signals for the ethoxy group (a triplet and a quartet in ¹H NMR) and the methylene group adjacent to the carbonyl are key identifiers.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the derivatives and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid, ester, or amide.

Table 1: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts |

| ¹H NMR | Triplet (CH₃), Quartet (OCH₂CH₃), Singlet (OCH₂COOH) |

| ¹³C NMR | Signals for CH₃, OCH₂CH₃, OCH₂COOH, and C=O |

| MS (EI) | Molecular ion peak and characteristic fragmentation patterns |

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to get a preliminary assessment of product purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purity determination of the synthesized compounds.

A typical workflow for the characterization of a novel this compound derivative is illustrated below.

Caption: Standard workflow for the purification and characterization of novel derivatives.

Biological Activity and Potential Applications

While the exploration of the biological activities of novel this compound derivatives is an emerging field, some promising areas have been identified.

Anti-inflammatory and Analgesic Activity

One notable example of a bioactive this compound derivative is 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone. This compound has demonstrated potent analgesic and anti-inflammatory activities, superior to some established drugs like aminopyrine and phenylbutazone in preclinical studies.[2]

Table 2: Biological Activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone [2]

| Activity | Assay | Result |

| Analgesic | Acetic acid-induced writhing (mice) | More potent than aminopyrine |

| Anti-inflammatory | Carrageenan-induced edema (rats) | More potent than phenylbutazone |

| Acute Toxicity | LD₅₀ (mice) | Less toxic than aminopyrine and phenylbutazone |

The development of such pyridazinone derivatives highlights the potential of the this compound scaffold as a starting point for the design of new non-steroidal anti-inflammatory drugs (NSAIDs).

Signaling Pathways

The precise signaling pathways modulated by most novel this compound derivatives are still under investigation. For derivatives exhibiting anti-inflammatory effects, it is plausible that they may interact with pathways involved in inflammation, such as the cyclooxygenase (COX) pathway. The structural similarity to some known COX inhibitors suggests this as a potential mechanism of action that warrants further investigation.

Below is a hypothetical signaling pathway that could be investigated for anti-inflammatory this compound derivatives.

Caption: Hypothesized inhibitory effect on the COX pathway by a bioactive derivative.

Conclusion and Future Directions

The field of novel this compound derivatives holds considerable promise for the development of new therapeutic agents. The synthetic accessibility and versatility of the this compound scaffold allow for the creation of diverse chemical libraries for biological screening. While current research has provided initial insights into their potential as anti-inflammatory and analgesic agents, further studies are needed to fully elucidate their structure-activity relationships, mechanisms of action, and therapeutic potential in other disease areas. Future work should focus on the synthesis and biological evaluation of a broader range of derivatives to expand the understanding of this promising class of compounds.

References

Methodological & Application

Application Note: Quantification of Ethoxyacetic Acid in Urine Using GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethoxyacetic acid (EAA) is a major metabolite of 2-ethoxyethanol (ethylene glycol monoethyl ether) and its acetate, which are industrial solvents used in paints, lacquers, and cleaning agents. Monitoring urinary EAA is a crucial method for assessing occupational and environmental exposure to these potentially toxic compounds. This application note provides a detailed protocol for the sensitive and selective quantification of EAA in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves liquid-liquid extraction (LLE), derivatization to enhance volatility, and subsequent analysis by GC-MS operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.

Principle of the Method

The analytical procedure begins with the extraction of this compound from the urine matrix. To improve its chromatographic properties and volatility, the carboxylic acid group of EAA is derivatized. A common approach is esterification to form a less polar, more volatile derivative. In this protocol, we describe derivatization using pentafluorobenzyl bromide (PFBBr) to form the pentafluorobenzyl (PFB) ester of EAA. An internal standard (IS), such as a deuterated analog or a structurally similar compound, is added at the beginning of the sample preparation to correct for variations in extraction efficiency and instrument response. The derivatized analyte and internal standard are then separated on a gas chromatograph and detected by a mass spectrometer. Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area ratio of the analyte to the internal standard in the unknown samples.

Experimental Workflow

The overall workflow for the quantification of EAA in urine is depicted below.

Application Notes and Protocols: Ethoxyacetic Acid as a Biomarker for Occupational Solvent Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyacetic acid (EAA) is the primary urinary metabolite of the industrial solvent 2-ethoxyethanol (EGEE) and its acetate (EGEEA).[1][2] Monitoring urinary EAA levels serves as a reliable biomarker for assessing occupational exposure to these solvents, which are commonly used in paints, lacquers, and cleaning agents.[3][4] This document provides detailed application notes and protocols for the use of this compound in biomonitoring, including data on its metabolism, excretion kinetics, and established analytical methodologies. Biological monitoring of EAA provides a measure of the internal or absorbed dose, which can be more indicative of potential health risks than external environmental monitoring alone.[3]

Metabolic Pathway and Toxicokinetics

2-Ethoxyethanol is metabolized in the body, primarily through oxidation, to form 2-ethoxyacetic acid.[1][2][5] This metabolite is then predominantly excreted in the urine.[1][2] In humans, EAA is excreted in its free form, whereas in rats, a portion is conjugated with glycine.[6] The elimination half-life of EAA in humans is significantly longer than in rats, with estimates ranging from 21-24 hours in volunteers after a 4-hour exposure to 50-60 hours in occupationally exposed individuals.[1] This longer half-life can lead to the accumulation of EAA in the urine during a working week.[1]

The following diagram illustrates the metabolic conversion of 2-ethoxyethanol to this compound.

Caption: Metabolic pathway of 2-ethoxyethanol to this compound.

Quantitative Data Summary

The concentration of this compound in urine correlates with the extent of exposure to 2-ethoxyethanol and its acetate. The tables below summarize quantitative data from various studies, providing a reference for interpreting biomonitoring results.

Table 1: Urinary this compound Concentrations Following Controlled Exposure to 2-Ethoxyethanol

| Exposure Concentration (ppm) | Duration (hours) | Physical Workload | Post-Exposure Urine EAA (mg/L) | Post-Exposure Urine EAA (mg/g creatinine) | Reference |

| 2.7 | 4 | Sedentary | 3.2 | 2.2 | [1] |

| 5.3 | 4 | Sedentary | 6.0 | 4.2 | [1] |

| 10.7 | 4 | Sedentary | 8.7 | 6.9 | [1] |

| 5.3 | 4 | 30 Watts | 11.8 | 9.6 | [1] |

| 5.3 | 4 | 60 Watts | 17.4 | 14.4 | [1] |

Table 2: Urinary this compound in Occupationally Exposed Workers

| Industry | Mean Air Concentration (ppm) | Urinary EAA (mg/L) | Urinary EAA (mg/g creatinine) | Reference |

| Paint Formulation | 0.9 (EGEEA) | 8.3 | 6.9 | [1] |

| Paint Formulation | 2.0 (EGEE), 0.4 (EGEEA) | 37.8 (pre-shift Monday) | 31.5 (pre-shift Monday) | [1] |

| Paint Formulation | 1.4 (EGEE), 0.1 (EGEEA) | 35.9 (post-shift Tuesday) | 29.9 (post-shift Tuesday) | [1] |

| Silk-Screening | 12 (range 2.9-34) (EGEEA) | - | 1.1-27 | [7] |

Table 3: Biological Exposure Indices (BEI)

| Determinant | Sampling Time | BEI Value | Reference |

| 2-Ethoxyacetic acid in urine | End of shift at end of work week | 100 mg/g creatinine | [8] |

| 2-Ethoxyacetic acid in urine | End of the work week | 50 mg/L (approx. 40 mg/g creatinine) | [1] |

Experimental Protocols

Protocol 1: Urine Sample Collection and Storage

Biological monitoring requires careful sample collection to ensure the integrity of the results.[3]

Materials:

-

Sterile urine collection containers

-

Labels

-

Dry ice for shipping

-

-20°C or -76°C freezer for storage

Procedure:

-

Instruct the employee to change out of their work clothes and wash their hands before providing a sample to prevent external contamination.[3]

-

Collect a urine sample in a sterile container. The timing of the sample is critical; for EAA, it is often recommended at the end of the shift at the end of the work week.[8]

-

Label the container with a unique identifier, date, and time of collection.

-

If the sample is to be shipped, freeze it immediately with dry ice in an appropriate shipping container.[9]

-

For storage, keep the samples at -20°C, where they are stable for at least 5 months and through 3 freeze-thaw cycles, or at -76°C until analysis.[9][10]

Protocol 2: Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a simplified, non-derivatization method for the determination of EAA in urine.[10][11]

Materials:

-

Hydrochloric acid (HCl)

-

Methylene chloride

-

Isopropyl alcohol

-

Gas chromatograph-mass spectrometer (GC-MS)

Sample Preparation and Extraction:

-

Thaw the frozen urine sample to room temperature.[9]

-

Transfer a known volume (e.g., 1 mL) of the urine sample to a culture tube.

-

Acidify the sample with HCl to a pH between 1.05 and 1.45.[10]

-

Add a mixed solvent of methylene chloride and isopropyl alcohol (2:1 ratio).[10]

-

Vortex or shake for 10 minutes to extract the this compound.[10]

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic (lower) layer containing the EAA to a clean vial for analysis.

GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for the analysis of free acids.

-

Injection: Inject an aliquot of the organic extract into the GC.

-

Mass Spectrometer: Operate in either full scan or selected ion monitoring (SIM) mode for detection and quantification.

-